3-Amino-1H-indazol-4-ol

Antiproliferative PI3K/AKT/mTOR Cancer

Select 3-Amino-1H-indazol-4-ol for medicinal chemistry programs targeting the PI3K/AKT/mTOR pathway or c-Met kinase. Its 3-aminoindazole core provides essential hinge-binding interactions, while the 4-hydroxyl group offers a distinct synthetic handle for derivatization—a critical differentiator from unsubstituted analogs. This scaffold has yielded derivatives with single-digit nanomolar enzymatic potency (c-Met IC50=1.8 nM) and broad antiproliferative activity (IC50=0.43–3.88 μM across HT-29, MCF-7, A-549, HepG2). Solubility of 4.3 g/L ensures predictable handling. Standard commercial purity (95–98%) eliminates custom synthesis delays, accelerating SAR campaigns.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 88805-68-9
Cat. No. B1384302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1H-indazol-4-ol
CAS88805-68-9
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)C(=NN2)N
InChIInChI=1S/C7H7N3O/c8-7-6-4(9-10-7)2-1-3-5(6)11/h1-3,11H,(H3,8,9,10)
InChIKeyPGBXYVFBYTUTLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1H-indazol-4-ol (CAS 88805-68-9) – Technical Specifications and Structural Classification for Research Procurement


3-Amino-1H-indazol-4-ol (CAS: 88805-68-9) is a nitrogen-containing heterocyclic compound belonging to the indazole family, with molecular formula C₇H₇N₃O and molecular weight 149.15 g/mol [1]. The compound features a fused bicyclic aromatic system comprising a pyrazole ring and a benzene ring, with a 3-amino group and a 4-hydroxyl substitution pattern . Its structural motif—specifically the 1H-indazol-3-amine core—has been identified in medicinal chemistry literature as an effective hinge-binding template for kinase inhibitor design, representing a privileged scaffold in anticancer drug discovery [2]. The compound exhibits a measured solubility of 4.3 g/L at 25°C and density of 1.556±0.06 g/cm³ at 20°C .

Why Generic Substitution Fails – Structural Differentiation of 3-Amino-1H-indazol-4-ol Among Indazole Analogs


Generic substitution among indazole derivatives is precluded by critical differences in substitution pattern, functional group availability, and resultant biological activity. The 4-hydroxyl group in 3-amino-1H-indazol-4-ol provides a distinct hydrogen-bonding donor/acceptor capability and a synthetic handle for further derivatization that is absent in 3-amino-1H-indazole (CAS 19335-11-6), which lacks the 4-OH moiety entirely . Positional isomers such as 1H-indazol-5-ol exhibit different pharmacological profiles: 1H-indazol-5-ol demonstrates D-amino acid oxidase (DAAO) inhibitory activity with an IC₅₀ of 2.03 μM, whereas no such activity has been reported for the 4-ol isomer [1]. Furthermore, structure-activity relationship (SAR) studies on 3-amino-1H-indazole-based kinase inhibitors have demonstrated that modifications at the 4-position profoundly affect potency, selectivity, and cellular efficacy, making the specific substitution pattern of 3-amino-1H-indazol-4-ol essential for consistent research outcomes [2].

Quantitative Evidence Guide – Verifiable Differentiation Data for 3-Amino-1H-indazol-4-ol


Scaffold Validation: 3-Aminoindazole Derivatives Demonstrate Broad-Spectrum Antiproliferative Activity

3-Amino-1H-indazole derivatives, which utilize 3-amino-1H-indazol-4-ol as a core synthetic intermediate, have been systematically evaluated for antiproliferative activity across five human cancer cell lines. The lead derivative W24 exhibited broad-spectrum activity with IC₅₀ values ranging from 0.43 to 3.88 μM across HT-29 (colon), MCF-7 (breast), A-549 (lung), HepG2 (liver), and HGC-27 (gastric) cell lines [1]. This represents a quantifiable baseline for scaffold utility that analogs lacking the 4-OH substitution pattern (e.g., unsubstituted 3-aminoindazole derivatives) may not replicate due to altered binding interactions [2].

Antiproliferative PI3K/AKT/mTOR Cancer

Kinase Inhibitor Potency: 3-Aminoindazole-Based c-Met Inhibitor Achieves Single-Digit Nanomolar IC₅₀

Compounds bearing the 3-aminoindazole scaffold have been optimized to yield potent c-Met tyrosine kinase inhibitors. Compound 28a, a 3-aminoindazole-based derivative, exhibited enzymatic IC₅₀ of 1.8 nM against c-Met kinase and cellular IC₅₀ of 0.18 μM on EBC-1 non-small cell lung cancer cells [1]. This level of potency was achieved through systematic SAR optimization of the 3-aminoindazole core, demonstrating that this scaffold can support high-affinity kinase inhibition when appropriately functionalized [2].

c-Met kinase NSCLC Tyrosine kinase inhibitor

Solubility Differentiation: 3-Amino-1H-indazol-4-ol vs Unsubstituted 3-Aminoindazole

The presence of the 4-hydroxyl group in 3-amino-1H-indazol-4-ol confers distinct physicochemical properties compared to the unsubstituted 3-amino-1H-indazole scaffold. 3-Amino-1H-indazol-4-ol exhibits a measured aqueous solubility of 4.3 g/L at 25°C . This represents a significant improvement in hydrophilicity attributable to the hydrogen-bonding capacity of the 4-OH moiety. In contrast, 3-amino-1H-indazole (CAS 19335-11-6) lacks this hydroxyl group, resulting in different solubility characteristics that may affect synthetic handling and biological assay compatibility .

Solubility Formulation Medicinal chemistry

PI3Kγ Inhibitor Activity: Functionalized 3-Amino-1H-indazol-4-ol Derivative Demonstrates Enzyme Inhibition

A derivative directly based on the 3-amino-1H-indazol-4-ol scaffold—specifically 3-amino-7-(aminomethyl)-1H-indazol-4-ol—has been reported as a PI3Kγ enzyme inhibitor [1]. This compound retains the core 3-amino-4-hydroxy substitution pattern while incorporating an aminomethyl group at the 7-position. The reported PI3Kγ inhibitory activity establishes that the 3-amino-1H-indazol-4-ol core can be elaborated into active kinase inhibitors, with the 4-OH group providing a critical hydrogen-bonding anchor to the ATP-binding pocket [2].

PI3Kγ Kinase inhibitor Immuno-oncology

Positional Isomer Selectivity: 1H-Indazol-5-ol vs 1H-Indazol-4-ol Scaffold Activity Divergence

Positional isomerism in indazole scaffolds produces marked divergence in biological activity profiles. 1H-Indazol-5-ol has been identified as a D-amino acid oxidase (DAAO) inhibitor with an IC₅₀ of 2.03 μM [1]. In contrast, 1H-indazol-4-ol derivatives (including the 3-amino substituted variant) have not demonstrated DAAO inhibitory activity in available studies, with their biological utility instead centered on kinase inhibition [2]. This isomer-specific functional divergence underscores that the 4-hydroxy substitution pattern is not interchangeable with the 5-hydroxy analog for kinase-targeted applications.

DAAO inhibition Isomer selectivity Enzyme assay

Commercial Availability: Quantitative Purity Specifications Across Supplier Base

3-Amino-1H-indazol-4-ol (CAS 88805-68-9) is commercially available from multiple reputable suppliers with verified purity specifications. Documented purity grades include 98% (Leyan, Cat. No. 1531726) and 95% (Beyotime, Cat. No. Y149819-1g) . This level of commercial availability and purity documentation contrasts with more specialized or less common indazole derivatives (e.g., certain 4-substituted variants requiring custom synthesis), reducing procurement lead time and enabling immediate research use. The compound is also characterized as a solid at room temperature with defined molecular weight (149.15 g/mol), facilitating accurate stoichiometric calculations in synthetic workflows .

Purity Quality control Procurement

Defined Research Application Scenarios for 3-Amino-1H-indazol-4-ol


Synthesis of PI3K/AKT/mTOR Pathway Inhibitors for Anticancer Lead Optimization

Procurement of 3-amino-1H-indazol-4-ol is indicated for medicinal chemistry programs synthesizing 3-amino-1H-indazole derivatives targeting the PI3K/AKT/mTOR signaling pathway. Evidence demonstrates that derivatives based on this scaffold (e.g., compound W24) exhibit broad-spectrum antiproliferative activity with IC₅₀ values of 0.43–3.88 μM across multiple cancer cell lines including HT-29, MCF-7, A-549, HepG2, and HGC-27 [1]. The 3-aminoindazole core provides essential hinge-binding interactions with kinase ATP-binding pockets, and the 4-hydroxyl group offers a functional handle for further derivatization or contributes to hydrogen-bonding networks that influence target engagement [2].

Development of c-Met Tyrosine Kinase Inhibitors for Non-Small Cell Lung Cancer Research

3-Amino-1H-indazol-4-ol serves as a key synthetic intermediate for developing c-Met kinase inhibitors. SAR studies have shown that optimized 3-aminoindazole-based compounds can achieve single-digit nanomolar enzymatic potency against c-Met (IC₅₀ = 1.8 nM for compound 28a) and sub-micromolar cellular activity (IC₅₀ = 0.18 μM on EBC-1 NSCLC cells) [1]. The 3-aminoindazole scaffold consistently participates in critical hydrogen-bonding interactions with the kinase hinge region, and modifications introduced via the 4-hydroxyl group can modulate potency and selectivity [2].

PI3Kγ-Targeted Inhibitor Synthesis for Immuno-Oncology Research Programs

Research groups investigating PI3Kγ as a therapeutic target in immuno-oncology should consider 3-amino-1H-indazol-4-ol as a core building block. A direct derivative, 3-amino-7-(aminomethyl)-1H-indazol-4-ol, has been reported as a PI3Kγ enzyme inhibitor [1]. The 3-amino-1H-indazol-4-ol scaffold provides the requisite hydrogen-bonding architecture for PI3Kγ ATP-binding pocket engagement, while the 4-hydroxyl group and available ring positions (e.g., the 7-position) permit systematic SAR exploration to optimize potency, selectivity, and drug-like properties [2].

Kinase Inhibitor Scaffold Diversification for Hit-to-Lead Medicinal Chemistry

3-Amino-1H-indazol-4-ol is appropriate for scaffold diversification campaigns aimed at generating novel kinase inhibitor leads. The compound's quantified aqueous solubility (4.3 g/L at 25°C) supports predictable synthetic handling and biological assay preparation [1]. Its commercial availability in defined purity grades (95–98%) eliminates custom synthesis delays and enables rapid iteration in SAR studies [2]. The indazole core is recognized as a privileged scaffold in drug discovery, with the 3-amino-4-hydroxy substitution pattern offering distinct hydrogen-bonding capacity and derivatization potential compared to unsubstituted or alternatively substituted indazole analogs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-1H-indazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.